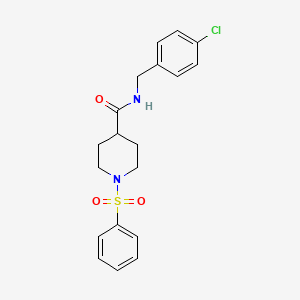![molecular formula C21H26N2O4S B3448083 N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B3448083.png)
N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as N-(4-methoxybenzyl)-1-(phenylsulfonyl)piperidine-4-carboxamide or MP-10. It is a piperidine-based compound that has been synthesized for various research purposes.
Mécanisme D'action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This compound binds to the DAT and prevents the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is associated with feelings of reward and pleasure, which can lead to addiction. The inhibition of the reuptake of norepinephrine and serotonin is also associated with the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide are primarily related to its effects on neurotransmitters. The inhibition of the reuptake of dopamine, norepinephrine, and serotonin leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is associated with feelings of reward, pleasure, and mood improvement. This compound has also been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments include its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin. This makes it a useful tool compound for the study of addiction, depression, and anxiety. However, the limitations of this compound include its potential for abuse and addiction. It is important to use caution when handling this compound and to follow proper safety protocols.
Orientations Futures
There are several future directions for the study of N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide. One direction is the study of its potential for the treatment of addiction, depression, and anxiety. Another direction is the study of its effects on other neurotransmitters and their potential applications in research. Additionally, the development of safer and more effective compounds based on the structure of N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is an area of future research.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used in various scientific research studies. It has been reported to have potential applications in the treatment of addiction, depression, and anxiety. It has also been used as a tool compound for the study of the dopamine transporter (DAT) and its role in drug addiction. This compound has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in addiction and mood disorders.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-9-7-17(8-10-19)11-14-22-21(24)18-12-15-23(16-13-18)28(25,26)20-5-3-2-4-6-20/h2-10,18H,11-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPZYIBRXOJEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(acetylamino)sulfonyl]phenyl}-5-bromo-2-furamide](/img/structure/B3448006.png)
![2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3448013.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B3448023.png)
![N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3448026.png)
![N-(4-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3448027.png)
![5-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]isophthalic acid](/img/structure/B3448058.png)
![3,4-dichloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3448066.png)
![N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3448079.png)


![1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B3448095.png)
![N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B3448099.png)
![ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B3448105.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-methoxy-phenyl)-methanesulfonamide](/img/structure/B3448109.png)